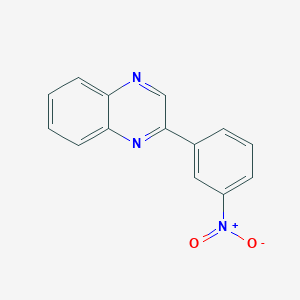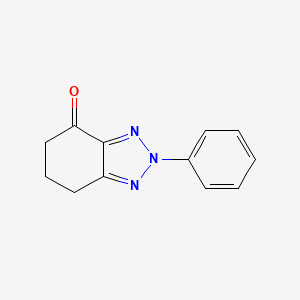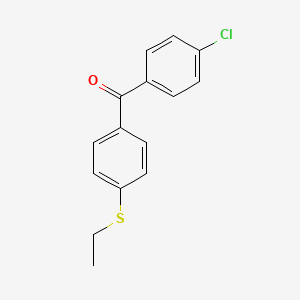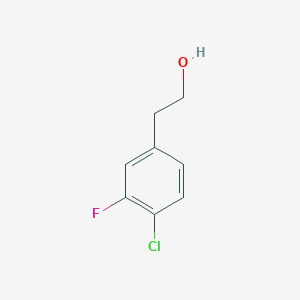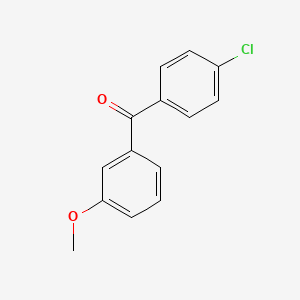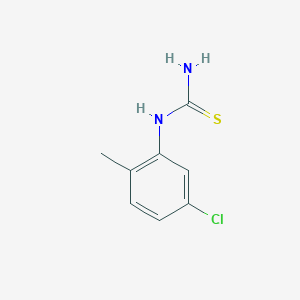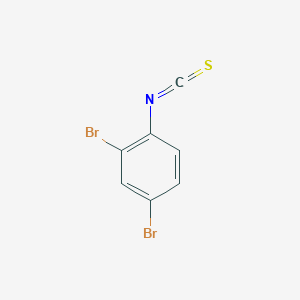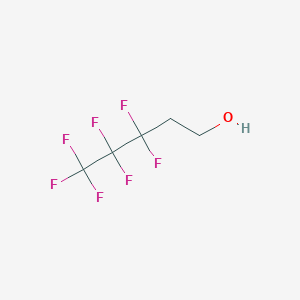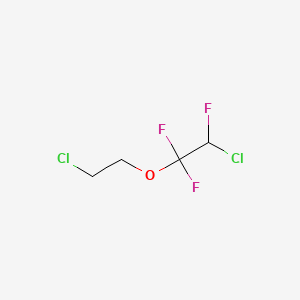
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane
Vue d'ensemble
Description
This usually includes the compound’s systematic name, its formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, including bond lengths and angles, the presence of functional groups, and stereochemistry.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including the reagents and conditions required for these reactions.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Catalytic Processes
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane's reactivity under catalytic conditions has been explored in various studies. For instance, the catalytic cleavage of its carbon-chlorine bond via a single electron transfer (SET) process using Ni(0) or Cu(0) catalysts has been demonstrated. This process yields valuable fluorinated compounds like 1,1,1-trifluoroethane (HFC-143a) or 1,1-difluoroethylene (VDF) with excellent yields, showcasing its potential in synthesizing industrially relevant chemicals (Xiaojun & Qing-Yun, 2012).
Environmental Impact Studies
The environmental degradation of chlorofluorocarbons (CFCs) and their alternatives, including compounds like 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane, has been a subject of significant research. Studies focus on the atmospheric degradation products such as trifluoroacetate (TFA), highlighting concerns about their persistence and potential accumulation in aquatic ecosystems. Investigations into the base levels of TFA in the environment suggest a need for ongoing monitoring and evaluation of the environmental impact of fluorinated compounds (Jordan & Frank, 1999).
Synthesis of Fluoro-Carbohydrates
The versatility of 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane is further demonstrated in its application in the synthesis of fluoro-carbohydrates. A high-yield, one-step synthesis of 2-deoxy-2-fluoro sugars from glycals using electrophilic fluorination reagents highlights its utility in the preparation of novel biomolecules, expanding the scope of research in medicinal chemistry and drug development (Burkart et al., 1997).
Catalytic Fluorination Techniques
Exploration into the catalytic fluorination of various substrates using 2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane has yielded insights into efficient methods for preparing fluorinated compounds. The vapor-phase catalytic fluorination for the preparation of 1,1,1,2-tetrafluoroethane showcases the potential of using specific catalysts to achieve high selectivity and conversion rates, essential for industrial applications and the development of environmentally friendly refrigerants (Quan, 1996).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions.
Orientations Futures
This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications for the compound.
Please note that not all compounds will have information available in all of these categories. For a specific compound, it’s best to consult a reliable source or a chemistry professional. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2F3O/c5-1-2-10-4(8,9)3(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZSRFYSFRHFDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371383 | |
| Record name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
CAS RN |
380-45-0 | |
| Record name | 2-chloro-1-(2-chloroethoxy)-1,1,2-trifluoroethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




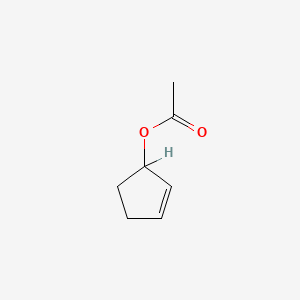
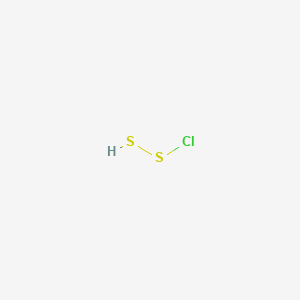
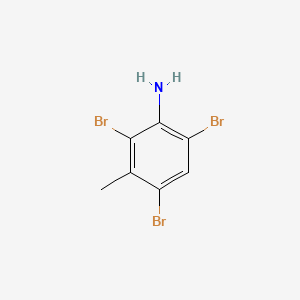
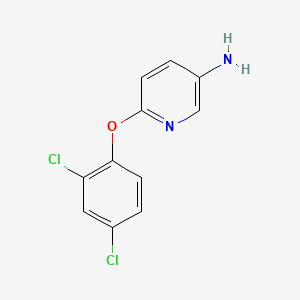
![3-Amino-2-[(4-chlorophenyl)sulfonyl]acrylonitrile](/img/structure/B1597426.png)
